9-BENZYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
Overview
Description
9-Benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Studied for its potential as an antiproliferative agent in cancer research .
Medicine:
- Explored for its potential use in the treatment of infectious diseases and cancer.
- Evaluated for its anti-inflammatory and analgesic properties .
Industry:
- Utilized in the development of new materials with specific chemical and physical properties.
- Applied in the synthesis of dyes and pigments for various industrial applications .
Mechanism of Action
The mechanism of action of 9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antiproliferative effects in cancer cells may involve the disruption of cell signaling pathways .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
4-Nitrobenzimidazole: Exhibits similar biological activities due to the presence of the nitro group.
Benzylbenzimidazole: Shares structural similarities and is used in similar applications.
Uniqueness: 9-Benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole stands out due to its unique combination of benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
4-benzyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c27-26(28)18-12-10-17(11-13-18)19-15-25-21-9-5-4-8-20(21)24(22(25)23-19)14-16-6-2-1-3-7-16/h1-13,15H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUDGABZICYTOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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